molecular formula C16H16N2O2 B2783531 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide CAS No. 2097918-44-8

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide

Cat. No.: B2783531
CAS No.: 2097918-44-8
M. Wt: 268.316
InChI Key: HIEXHEFSZVSNDV-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide is a synthetic organic compound that features a benzofuran ring fused with a pyridine ring

Mechanism of Action

Target of Action

The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide are currently unknown. This compound is a novel derivative synthesized with the aim of obtaining different derivatives belonging to the isoindolo [2,1-a]quinoline family

Mode of Action

It was synthesized by a Claisen–Smichdt-type condensation reaction . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the benzofuran derivative reacts with a pyridine derivative in the presence of a base.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or pyridine derivatives.

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide is unique due to its combined benzofuran and pyridine structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wider range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(8-12-4-3-7-17-9-12)18-10-13-11-20-15-6-2-1-5-14(13)15/h1-7,9,13H,8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEXHEFSZVSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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